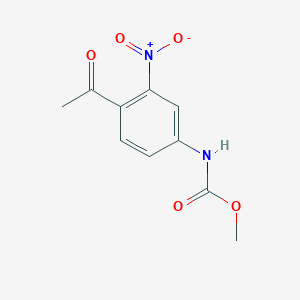

Methyl (4-acetyl-3-nitrophenyl)carbamate

Description

N-Hydroxysuccinimide (NHS) esters: To form stable amide bonds.

Isothiocyanates: To form thiourea linkages.

Aldehydes or ketones: For reductive amination to form secondary amine linkages.

This approach effectively converts the initial scaffold into a platform ready for linkage to proteins or other biological targets that have been functionalized with appropriate electrophilic partners.

Structure

3D Structure

Properties

CAS No. |

1329171-70-1 |

|---|---|

Molecular Formula |

C10H10N2O5 |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

methyl N-(4-acetyl-3-nitrophenyl)carbamate |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)8-4-3-7(11-10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,14) |

InChI Key |

XOIUHNSDCPXIAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)NC(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Carbamate As a Reactive Handle:the Carbamate Itself Can Serve As the Point of Attachment. As Discussed in the Urea Synthesis Section, the 4 Nitrophenyl Moiety is a Good Leaving Group.emerginginvestigators.orgthis Reactivity Can Be Harnessed in Ligand Directed Applications Where the Molecule is Brought into Close Proximity with a Target Protein, Facilitating a Reaction with a Nucleophilic Amino Acid Residue E.g., Lysine, Serine on the Protein Surface to Form a Stable Covalent Bond.nih.govthis Proximity Accelerated Bioconjugation is a Powerful Strategy for Selective Labeling of Target Proteins in Complex Biological Environments.nih.govthe Stability of the Carbamate Can Be Modulated, Allowing for Either Permanent Labeling or Transient Conjugation for Applications Like Drug Delivery.emerginginvestigators.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for Methyl 4 Acetyl 3 Nitrophenyl Carbamate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Methyl (4-acetyl-3-nitrophenyl)carbamate in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement and electronic environment can be assembled.

Proton NMR for Proton Environment Elucidation and Connectivity

Proton (¹H) NMR spectroscopy identifies the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show characteristic signals for the aromatic, carbamate (B1207046), and acetyl protons.

The aromatic region would display a complex pattern for the three protons on the phenyl ring. The proton ortho to the acetyl group and meta to the nitro group (H-5) is expected to appear as a doublet. The proton ortho to the carbamate and meta to the acetyl group (H-6) would likely be a doublet of doublets. The proton positioned between the two strongly electron-withdrawing nitro and acetyl groups (H-2) would be the most deshielded, appearing furthest downfield as a doublet.

The methyl protons of the acetyl group (-COCH₃) would present as a sharp singlet, as would the methyl protons of the carbamate moiety (-OCH₃). The carbamate N-H proton typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analysis of structurally similar compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2 | 8.5 - 8.8 | d |

| Aromatic H-5 | 8.2 - 8.4 | d |

| Aromatic H-6 | 7.8 - 8.0 | dd |

| Carbamate N-H | 9.5 - 10.5 | br s |

| Carbamate -OCH₃ | 3.8 - 3.9 | s |

| Acetyl -CH₃ | 2.6 - 2.7 | s |

Carbon-13 NMR for Carbon Framework Assignment and Hybridization

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization states. Due to the substitution pattern, all eight unique carbon atoms in the aromatic ring and substituent groups are expected to be resolved.

The carbonyl carbons of the acetyl and carbamate groups are the most deshielded, appearing significantly downfield. The aromatic carbons attached to the nitro and carbamate groups are also shifted downfield, while the other aromatic carbons appear at intermediate chemical shifts. The methyl carbons of the acetyl and carbamate groups are the most shielded and appear furthest upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analysis of structurally similar compounds like phenyl acetates and nitrophenyl carbamates) jcsp.org.pk

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl C=O | 195 - 200 |

| Carbamate C=O | 152 - 155 |

| Aromatic C-4 (C-acetyl) | 135 - 138 |

| Aromatic C-3 (C-nitro) | 148 - 151 |

| Aromatic C-1 (C-carbamate) | 142 - 145 |

| Aromatic C-2, C-5, C-6 | 118 - 130 |

| Carbamate -OCH₃ | 52 - 54 |

| Acetyl -CH₃ | 25 - 28 |

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Connectivity

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D-NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would definitively establish the connectivity of the aromatic protons, showing correlations between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals for the aromatic C-H pairs, as well as the methyl carbons to their respective methyl proton signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show several key absorption bands. A prominent band in the 3300-3400 cm⁻¹ region corresponds to the N-H stretching vibration of the carbamate group. rsc.org The carbonyl (C=O) stretching region is particularly informative, likely showing two distinct or overlapping strong absorption bands: one for the acetyl carbonyl (around 1680-1710 cm⁻¹) and one for the carbamate carbonyl (around 1730-1750 cm⁻¹). nih.govemerginginvestigators.org

The nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. rsc.org Other significant bands include C-O stretching for the carbamate ester linkage and C-N stretching vibrations.

Table 3: Predicted Key IR Absorption Bands for this compound (Predicted values based on data from nitrophenyl carbamates and related structures) rsc.orgnih.govrsc.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbamate N-H | Stretching | 3300 - 3400 | Medium |

| Carbamate C=O | Stretching | 1730 - 1750 | Strong |

| Acetyl C=O | Stretching | 1680 - 1710 | Strong |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretching | 1335 - 1370 | Strong |

| Carbamate C-O | Stretching | 1200 - 1250 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₀N₂O₅), the expected exact mass is approximately 238.0590 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Under electron impact (EI) ionization, a distinct molecular ion peak (M⁺) at m/z 238 would be expected. The fragmentation pattern provides a fingerprint for the molecule. Key fragmentation pathways for carbamates often involve the diagnostic loss of carbon dioxide (CO₂, 44 Da). nih.gov Other expected fragmentation patterns include:

Loss of a methoxy radical (•OCH₃): M - 31, leading to an ion at m/z 207.

Loss of the acetyl group: Cleavage of the bond between the acetyl group and the ring, resulting in a fragment corresponding to the loss of 43 Da (CH₃CO•).

α-Cleavage of the acetyl group: Loss of the methyl radical (•CH₃) from the acetyl group, leading to an M - 15 peak.

Fragmentation of the nitro group: Sequential loss of O and NO, characteristic of aromatic nitro compounds.

Formation of characteristic ions: The presence of ions at m/z 42 (NCO⁺) and 26 (CN⁺) can also be diagnostic for carbamate fragmentation. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While specific crystal data for the title compound is not available, analysis of similar structures, such as Methyl N-(4-nitrophenyl)carbamate, allows for well-founded predictions. nih.gov The molecule is expected to be largely planar, although the functional groups (nitro, acetyl, and carbamate) may be slightly twisted out of the plane of the phenyl ring due to steric hindrance. nih.gov

Table 4: Predicted Crystal Data Parameters for this compound (Based on the known structure of Methyl N-(4-nitrophenyl)carbamate) nih.gov

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Interactions | Intermolecular N-H···O hydrogen bonds |

| Molecular Feature | Near-planar phenyl ring with twisted substituents |

Advanced Structural Analysis of this compound Remains Elusive

Detailed structural and spectroscopic data for the chemical compound this compound are not available in publicly accessible scientific literature. Despite extensive searches for crystallographic and spectroscopic information, no specific findings regarding its molecular conformation, intermolecular interactions, or hydrogen bonding networks could be located.

The inquiry into the advanced structural elucidation and spectroscopic characterization of this compound has been met with a significant information gap. The intended analysis, which was to be structured around specific aspects of its molecular architecture, could not be completed due to the absence of primary research data for this particular compound.

The planned investigation was to focus on the following areas:

Analysis of Hydrogen Bonding Networks in the Solid State:This section would have provided a focused examination of the hydrogen bonds formed between molecules, which are critical in determining the stability and physical properties of the crystalline material.

Unfortunately, the necessary experimental data from techniques such as single-crystal X-ray diffraction, which would provide definitive insights into these structural characteristics, have not been reported for this compound. Consequently, the creation of data tables and a detailed discussion of research findings as per the requested outline is not possible at this time.

It is important to distinguish this compound from the structurally similar Methyl N-(4-nitrophenyl)carbamate , for which a body of research, including crystallographic data, does exist. However, the presence of an acetyl group at the 4-position and the shift of the nitro group to the 3-position in the requested compound fundamentally alters its chemical structure and, therefore, its expected conformational and interactive properties. Adhering to the strict focus on this compound, the data for its non-acetylated analogue cannot be substituted.

Until research focusing on the synthesis and structural analysis of this compound is published, a detailed and scientifically accurate article on its advanced structural and spectroscopic features cannot be produced.

Theoretical and Computational Chemistry Studies of Methyl 4 Acetyl 3 Nitrophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and intrinsic reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and molecular geometry, which collectively govern the chemical behavior of the compound.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.com This process involves calculating the total electronic energy of the molecule and systematically adjusting the atomic coordinates to find the lowest energy conformation on the potential energy surface. mdpi.com For Methyl (4-acetyl-3-nitrophenyl)carbamate, a typical DFT calculation, such as one using the B3LYP functional with a 6-31+G(d,p) basis set, would be employed to predict key structural parameters. nih.gov

The geometry optimization would reveal critical information about bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity of the benzene (B151609) ring and the orientation of the acetyl, nitro, and carbamate (B1207046) substituents relative to the ring. DFT calculations on similar aromatic nitro compounds have shown that the nitro group may twist slightly out of the plane of the aromatic ring to optimize its electronic interactions. rsc.org The carbamate group, due to resonance, has a strong preference for a planar conformation. acs.org

Once the geometry is optimized, thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of formation can be calculated, providing a measure of the molecule's intrinsic stability.

Table 1: Illustrative Optimized Geometry Parameters for this compound from a Hypothetical DFT Calculation This table presents the type of data that would be obtained from a DFT geometry optimization. Actual values require a specific computational study.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-N (Nitro) | Length of the bond between the ring and the nitro group | ~1.48 Å |

| C-N (Carbamate) | Length of the bond between the ring and the carbamate N | ~1.41 Å |

| C=O (Acetyl) | Length of the carbonyl bond in the acetyl group | ~1.22 Å |

| C=O (Carbamate) | Length of the carbonyl bond in the carbamate group | ~1.21 Å |

| Bond Angles | ||

| O-N-O (Nitro) | Angle within the nitro group | ~124° |

| C-C-N (Ring-Carbamate) | Angle involving the ring carbon and carbamate N | ~120° |

| Dihedral Angles | ||

| C-C-N-O (Nitro) | Torsion angle of the nitro group relative to the ring | 5-15° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen of the carbamate group, which are electron-rich regions. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the carbonyl carbons of the acetyl and carbamate functions. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. numberanalytics.com A smaller gap suggests that the molecule is more easily polarized and thus more reactive.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insight into the partial atomic charges across the molecule. This analysis helps identify electrophilic (positive charge) and nucleophilic (negative charge) sites. In this molecule, the carbonyl carbons of both the acetyl and carbamate groups, as well as the nitrogen of the nitro group, would be identified as significant electrophilic centers, making them susceptible to nucleophilic attack. emerginginvestigators.org

Table 2: Illustrative FMO Energy and Reactivity Descriptors from a Hypothetical DFT Calculation This table presents the type of data that would be obtained from an FMO analysis. Actual values require a specific computational study.

| Parameter | Description | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -3.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | ~ 4.5 eV |

| Charge Distribution | ||

| q(Cacetyl) | Mulliken charge on the acetyl carbonyl carbon | Highly Positive |

| q(Nnitro) | Mulliken charge on the nitro group nitrogen | Highly Positive |

| q(Onitro) | Mulliken charge on the nitro group oxygen atoms | Highly Negative |

Conformational Analysis and Exploration of Energy Landscapes

Molecules with multiple rotatable single bonds, like this compound, can exist in various spatial arrangements called conformations. schoolbag.info Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. nih.gov This is typically done by systematically rotating the dihedral angles of key bonds—such as the C-N bonds of the carbamate and nitro groups, and the C-C bond of the acetyl group—and calculating the energy at each step to map out the potential energy surface.

For this molecule, key rotations would include the orientation of the methyl carbamate group relative to the phenyl ring and the orientation of the acetyl group. The carbamate functionality can exist in cis and trans conformations with respect to the C-N bond, though the trans form is generally favored in acyclic systems. acs.orgnih.gov The analysis would reveal the most energetically favorable orientations of the substituents, which are governed by a balance of steric hindrance and electronic effects like resonance and hyperconjugation. Understanding the energy landscape is crucial as the molecule's reactivity and its ability to interact with other molecules can be highly dependent on its preferred conformation.

Reaction Mechanism Modeling and Transition State Characterization for Synthetic Pathways

Computational chemistry is a valuable tool for elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, modeling could be used to investigate potential synthetic routes, such as the nitration of a precursor or the modification of a functional group on the ring.

This process involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. mdpi.com DFT calculations are used to determine the geometries and energies of these species. A key objective is to locate the transition state—the highest energy point along the reaction pathway—which corresponds to the activation energy of the reaction. A lower activation energy implies a faster reaction rate. By comparing the energy profiles of different possible pathways, computational chemists can predict the most likely mechanism and suggest optimal reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects. rsc.org

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how the solvent molecules arrange themselves around the solute and how hydrogen bonding and other non-covalent interactions influence its structure and dynamics. bohrium.com This is particularly important for understanding how the molecule behaves in solution, which is critical for predicting its solubility, stability, and reactivity in a condensed phase. The simulation would track the trajectory of each atom over time, providing a dynamic picture of the molecule's flexibility and its interactions with its surroundings. uregina.ca

In Silico Prediction of Chemical Reactivity and Selectivity

The culmination of these theoretical studies is the ability to make informed predictions about the chemical reactivity and selectivity of this compound. By integrating the insights from electronic structure calculations, FMO analysis, and charge distribution, a comprehensive reactivity map of the molecule can be constructed.

Applications in Organic Synthesis and Material Science

Role as a Synthetic Intermediate for Complex Organic Molecules

As a synthetic intermediate, Methyl (4-acetyl-3-nitrophenyl)carbamate provides a foundational structure that can be elaborated into more complex molecular architectures through sequential chemical transformations.

The presence of ortho-disposed acetyl and nitro groups on the phenyl ring makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. heteroletters.org The functional groups on the molecule can be manipulated to facilitate cyclization reactions, forming new ring systems.

For instance, the nitro group can be chemically reduced to an amino group. This newly formed amine, being positioned next to the acetyl group, can then participate in intramolecular condensation reactions to form nitrogen-containing heterocycles. This strategy is a common pathway for constructing quinazoline ring systems, which are known for a range of biological activities. heteroletters.org Similarly, reactions involving the acetyl group and other reagents can lead to the formation of different heterocyclic structures such as tetrahydroisoquinolines. nih.gov

In chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound serves as an excellent building block due to its multiple, chemically distinct reaction sites. The ability to selectively modify each functional group allows for the construction of advanced organic scaffolds.

The development of new molecular building blocks is essential for designing novel functional organic materials for applications in technologies like Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). chemrxiv.org The properties of the subject compound, conferred by its tri-substituted aromatic ring, can be incorporated into larger systems to tune their electronic and photophysical characteristics. chemrxiv.org The planarized structure and the presence of both electron-donating (carbamate) and electron-withdrawing (nitro, acetyl) characteristics make it a candidate for creating bipolar materials, which are valuable in organic electronics. chemrxiv.org

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Potential Role in Synthesis |

| Methyl Carbamate (B1207046) | C1 | Amine protecting group, directing group for aromatic substitution. |

| Nitro Group | C3 | Can be reduced to an amine for cyclization or further functionalization. |

| Acetyl Group | C4 | Can undergo condensation, oxidation, or reduction; acts as a handle for cyclization. |

| Aromatic Ring | - | A rigid scaffold for attaching other functional components. |

Utility as a Protecting Group in Multistep Organic Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "mask" or "protect" a reactive site to prevent it from participating in a chemical reaction. uchicago.edu Carbamates are one of the most widely used and effective protecting groups for amines due to their stability and the relative ease with which they can be installed and removed. masterorganicchemistry.comchem-station.com

The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a cornerstone of biochemistry and medicinal chemistry. To control the sequence of amino acids, the amine group of one amino acid must be protected while its carboxylic acid group is coupled with the unprotected amine of another. nih.gov

The methyl carbamate group in this compound serves this protective function. Carbamates render the amine nitrogen non-nucleophilic and are stable to a wide variety of reaction conditions, yet they can be removed when desired without affecting the newly formed amide bonds of the peptide backbone. masterorganicchemistry.com While groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are common, the nitrophenyl carbamate structure offers alternative removal conditions, which can be advantageous in complex syntheses. masterorganicchemistry.comemerginginvestigators.org

Orthogonal protection is a powerful strategy in which multiple protecting groups are used on the same molecule, each of which can be removed under a specific set of conditions without affecting the others. researchgate.netresearchgate.net This allows for the selective unmasking and reaction of different functional groups at various stages of a synthesis. nih.gov

The utility of a protecting group in an orthogonal strategy depends on its unique cleavage conditions. chem-station.com For example, the widely used Boc group is removed with strong acid, the Cbz (carboxybenzyl) group is removed by catalytic hydrogenation, and the Fmoc group is removed with a base. masterorganicchemistry.com Carbamates derived from 4-nitrophenol are known to be base-labile, meaning they are cleaved under basic conditions. emerginginvestigators.orgemerginginvestigators.org This property would allow a nitrophenyl-containing carbamate to be used orthogonally to acid-labile or hydrogenation-labile protecting groups, providing chemists with greater flexibility in planning synthetic routes. emerginginvestigators.orgresearchgate.net

Table 2: Comparison of Common Amine Protecting Groups and Orthogonal Strategies

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Cbz, Fmoc, Nitrophenyl Carbamate |

| Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenation (H₂, Pd-C) | Boc, Fmoc, Nitrophenyl Carbamate |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz |

| Nitrophenyl Carbamate | - | Mild Base (Hydrolysis) | Boc, Cbz |

Applications in Polymer Chemistry as Monomers or Cross-linking Agents

While not a conventional monomer for addition polymerization, the multifunctional nature of this compound allows for its potential incorporation into polymeric structures. Through chemical modification, it can be converted into a monomer or a cross-linking agent to impart specific properties to the final material.

A cross-linking agent is a molecule with two or more reactive groups that can form bridges between polymer chains, creating a three-dimensional network. mdpi.com This process generally enhances the mechanical strength and thermal stability of the polymer. The functional groups on this compound could be modified to create these reactive sites. For example, reduction of the nitro group to an amine and subsequent removal of the carbamate would yield a diamine. This diamine could then be reacted with a diacid chloride in a condensation polymerization to form a polyamide. If this modified molecule is added to another polymerization reaction, its two amine groups could react with two different growing polymer chains, thus acting as a cross-linking agent. mdpi.com

Derivatization for Probe Design in Chemical Biology Research

Use in Urea Synthesis as an Active Reagent

Nitrophenyl carbamates, including structures analogous to this compound, are effective reagents for the synthesis of substituted ureas. bioorganic-chemistry.comacs.org The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction of the carbamate with primary and secondary amines to form urea linkages. bioorganic-chemistry.comemerginginvestigators.org This reaction is a cornerstone in the construction of probes and biologically active molecules where the urea functional group acts as a stable linker or a pharmacophore.

The general mechanism involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the carbamate. This process displaces the 4-nitrophenolate ion, resulting in the formation of a stable, monosubstituted urea derivative. bioorganic-chemistry.com This method is noted for its efficiency and tolerance of various functional groups, making it suitable for complex molecule synthesis. bioorganic-chemistry.com For instance, reagents like 4-nitrophenyl-N-benzylcarbamate have been successfully used to convert a range of amines into their corresponding urea derivatives in high yields. bioorganic-chemistry.com The reaction typically proceeds smoothly at room temperature in the presence of a mild base. bioorganic-chemistry.com

This table illustrates the high efficiency of nitrophenyl carbamates as reagents in urea synthesis with various amine structures. Data is generalized from similar nitrophenyl carbamate reactions.

Functionalization for Bioconjugation Strategies (General Methodologies)

The structure of this compound offers multiple handles for functionalization, enabling its incorporation into bioconjugation strategies. Bioconjugation involves linking molecules to biomacromolecules like proteins, and the functional groups on this compound provide versatile chemical attachment points.

Emerging Trends and Future Research Trajectories for Methyl 4 Acetyl 3 Nitrophenyl Carbamate

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of Methyl (4-acetyl-3-nitrophenyl)carbamate will increasingly pivot towards green chemistry principles to mitigate the environmental impact of traditional organic synthesis. chemistryjournals.net Conventional methods for creating carbamates and introducing nitro groups often rely on hazardous reagents and volatile organic solvents. researchgate.netnih.gov

Future research will likely focus on several key areas:

Alternative Solvents: A shift from traditional organic solvents to more environmentally friendly options like water, ionic liquids, or supercritical fluids is anticipated. chemistryjournals.net Biocatalysis, for example, presents an attractive approach for facilitating synthetic reactions in aqueous media. nih.gov

Catalytic Innovations: The development of novel catalysts is central to greener synthesis. This includes biocatalysis using enzymes like esterases or acyltransferases to form the carbamate (B1207046) linkage under mild conditions, reducing byproducts. nih.gov For the nitration step, solid acid catalysts such as zeolites, clays, and metal oxides are being explored to replace corrosive liquid acids like sulfuric acid. eurekaselect.comresearchgate.net

Phosgene-Free Carbamate Synthesis: Traditional carbamate synthesis often involves highly toxic phosgene (B1210022) or its derivatives. researchgate.net Future routes will prioritize phosgene-free methods, such as the reaction of amines with organic carbonates or the direct use of carbon dioxide (CO2) as a renewable C1 feedstock. researchgate.netacs.org

Energy Efficiency: Techniques like microwave-assisted synthesis are being investigated to dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netnih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthetic Route | Emerging Green Synthetic Route |

|---|---|---|

| Reagents | Often involves hazardous materials (e.g., phosgene, concentrated acids). researchgate.netvapourtec.com | Utilizes safer alternatives, biocatalysts (enzymes), and renewable feedstocks (e.g., CO2). chemistryjournals.netnih.govacs.org |

| Solvents | Relies on volatile and often toxic organic solvents. chemistryjournals.net | Employs benign solvents like water or ionic liquids, or solvent-free conditions. chemistryjournals.netresearchgate.net |

| Energy | Typically requires prolonged heating with significant energy consumption. chemistryjournals.net | Uses energy-efficient methods such as microwave or ultrasonic irradiation. nih.govresearchgate.net |

| Waste | Generates a higher amount of waste, leading to a lower atom economy. chemistryjournals.net | Focuses on waste prevention and maximizing atom economy through catalytic processes. chemistryjournals.netnih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The trifunctional nature of this compound—possessing a carbamate, an acetyl group, and a nitroaromatic system—offers a rich platform for exploring novel chemical reactions. Future research will likely move beyond its synthesis to utilize it as a versatile building block.

Key areas of exploration include:

Selective Reductions: The nitro group is a versatile functional handle that can be selectively reduced to an amine, which in turn can be used to construct a wide array of heterocyclic compounds or participate in cross-coupling reactions. vapourtec.com Research will focus on developing highly selective catalytic systems (e.g., using transition metals) that can reduce the nitro group without affecting the carbamate or acetyl moieties.

Cross-Coupling Reactions: The aromatic ring could be a substrate for various modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This would enable the synthesis of a library of derivatives with diverse substituents, potentially leading to new materials or biologically active compounds.

Reactivity of the Carbamate Group: While often used as a protecting group, the carbamate moiety itself can participate in unique transformations. nih.gov Research may investigate its reactivity towards different nucleophiles or its role in directing reactions on the aromatic ring. researchgate.netbeilstein-journals.org For instance, the development of catalytic methods for the transcarbamoylation to generate other functional groups would be a valuable synthetic tool. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds is often highly exothermic and can pose significant safety risks in traditional batch reactors. vapourtec.combeilstein-journals.orgnih.gov Continuous flow chemistry offers a powerful solution to these challenges and represents a major future direction for the synthesis of this compound.

Advantages of flow chemistry in this context include:

Enhanced Safety: Flow reactors utilize small reaction volumes and have a high surface-to-volume ratio, allowing for superior temperature control and minimizing the risk of thermal runaway during the nitration step. nih.govfraunhofer.de This is particularly important when using potentially explosive nitrating agents like acetyl nitrate. fraunhofer.denih.gov

Improved Selectivity and Yield: The precise control over reaction parameters (temperature, pressure, stoichiometry, and residence time) in a flow system can lead to higher selectivity and improved product yields, reducing the formation of unwanted byproducts. vapourtec.combeilstein-journals.orgfraunhofer.de

Automation and Optimization: Integrating flow reactors with automated platforms allows for high-throughput screening of reaction conditions. wikipedia.org This enables rapid optimization of the synthesis process, which is significantly more time-consuming in batch mode. fraunhofer.de Such automated systems can continuously monitor the reaction and adjust parameters in real-time to maintain optimal output.

This technology is especially well-suited for the nitration step in the synthesis of the target compound, where safety and control are paramount. beilstein-journals.orgnih.govfraunhofer.de

Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods will be crucial for designing novel derivatives with specific, pre-determined properties, thereby accelerating the discovery process.

Future computational approaches will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectral properties of the molecule and its potential derivatives. manipal.edu This can help in understanding its reaction mechanisms and predicting the outcome of unexplored reactions.

Molecular Docking and QSAR: If the compound is explored for biological applications, molecular docking can be used to predict its binding affinity to specific protein targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features of a series of derivatives with their chemical or biological activity, guiding the design of more potent or effective analogues.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. nih.gov This helps to prioritize compounds with favorable drug-like properties and filter out those likely to fail later in development. researchgate.net

By using these computational tools, researchers can intelligently design and screen virtual libraries of derivatives, saving significant time and resources by focusing experimental efforts on the most promising candidates. manipal.edu

Table 2: Application of Computational Tools in Future Research

| Computational Tool | Application for this compound Derivatives | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, orbital energies (HOMO/LUMO), and reaction pathways. manipal.edu | Understanding of reactivity, stability, and spectroscopic properties. |

| Molecular Docking | Simulation of binding interactions with biological targets (e.g., enzymes). nih.gov | Identification of potential biological activity and binding modes. |

| QSAR Modeling | Correlation of molecular descriptors with observed chemical or biological activity. | Predictive models to guide the design of derivatives with enhanced properties. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. nih.govresearchgate.net | Early-stage filtering of candidates with poor drug-like properties. |

Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring of Reactions

To fully leverage the benefits of continuous flow and automated synthesis, real-time monitoring of the reaction progress is essential. Future research will focus on integrating advanced spectroscopic techniques directly into the reaction setup for in-situ analysis.

Key techniques and their applications include:

FT-IR and Raman Spectroscopy: Both Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful for monitoring the concentration of reactants, intermediates, and products in real-time by tracking their unique vibrational frequencies. azooptics.comresearchgate.netsolubilityofthings.com These non-destructive techniques can be implemented using fiber-optic probes placed directly in the reaction stream. azooptics.com

NMR Spectroscopy: Flow NMR spectroscopy allows for the continuous acquisition of NMR spectra from a reaction mixture as it flows through the spectrometer. This provides detailed structural information about all species present, making it an invaluable tool for mechanistic studies and reaction optimization.

Mass Spectrometry: Coupling a flow reactor directly to a mass spectrometer enables real-time identification and quantification of reaction components, offering high sensitivity and specificity. igi-global.com

These Process Analytical Technologies (PAT) provide a continuous stream of data that allows for a deeper understanding of reaction kinetics and mechanisms. rsc.org When integrated with automated control systems, this data can be used to maintain the reaction at its optimal state, ensuring consistent product quality and yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (4-acetyl-3-nitrophenyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via carbamate formation using activated carbonyl intermediates. A typical approach involves reacting 4-acetyl-3-nitroaniline with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Yield optimization often requires stoichiometric adjustments and purification via column chromatography or recrystallization .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Forced degradation studies are recommended. Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C) in controlled environments. Monitor degradation products using HPLC-UV or LC-MS. For example, nitro group reduction or acetyl hydrolysis may occur under acidic conditions, generating intermediates like 3-nitroaniline derivatives .

Q. What analytical techniques are most suitable for determining the lipophilicity of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and methanol/water gradient elution provides logP values (lipophilicity). Compare retention times with standards of known logP. Alternatively, computational tools (e.g., ChemAxon or ACD/Labs) can predict logP based on structural fragments, though experimental validation is essential .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to enhance scalability while maintaining stereochemical integrity?

- Methodological Answer : Transition from batch to flow chemistry may improve scalability. Use microreactors to control exothermic reactions (e.g., carbamate formation) and reduce byproducts. For stereosensitive derivatives, chiral catalysts (e.g., BINOL-based systems) or enzymatic methods (lipases) can be employed. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What strategies resolve contradictions in reported degradation pathways of carbamate derivatives like this compound?

- Methodological Answer : Discrepancies often arise from differences in analytical sensitivity or stress conditions. Use hyphenated techniques (LC-MS/MS, NMR) to confirm degradation product structures. For example, conflicting reports on nitro group stability can be resolved by isolating intermediates (e.g., hydroxylamine derivatives) and analyzing their IR spectra for N–O stretching bands .

Q. How do structural modifications (e.g., nitro or acetyl groups) influence the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies. Replace the nitro group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups and test inhibition against target enzymes (e.g., acetylcholinesterase). Compare IC₅₀ values and molecular docking results to identify critical interactions. The acetyl group may enhance binding via hydrophobic interactions .

Q. What advanced spectroscopic methods are recommended for elucidating the electronic environment of the carbamate moiety in this compound?

- Methodological Answer : Use ¹³C NMR to analyze carbonyl carbon chemical shifts (typically 150–160 ppm for carbamates). IR spectroscopy can confirm carbamate C=O stretching (~1700 cm⁻¹). For nitro group analysis, UV-Vis spectroscopy (λmax ~270 nm) and X-ray crystallography provide insights into conjugation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.